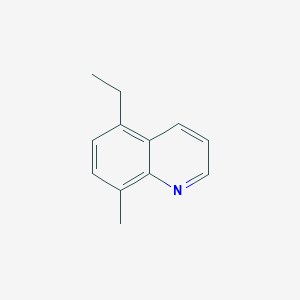

5-Ethyl-8-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-3-10-7-6-9(2)12-11(10)5-4-8-13-12/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPGDFMDJCYZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=NC2=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 8 Methylquinoline

Classical and Contemporary Quinoline (B57606) Synthesis Approaches Relevant to Substituted Systems

The classical methods for quinoline synthesis, many of which date back to the 19th century, remain highly relevant for their robustness and scalability. iipseries.orgjptcp.com These reactions typically involve the cyclization of aniline (B41778) derivatives. Contemporary methods often leverage transition metal catalysis to achieve higher efficiency and novel bond formations.

The Skraup synthesis and its related Doebner-Von Miller modification are among the most fundamental methods for generating the quinoline ring system. jptcp.com The classic Skraup reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org The reaction proceeds through the in-situ dehydration of glycerol to acrolein, which then acts as the three-carbon annulating partner. lookchem.com

The Doebner-Von Miller reaction is a more versatile extension, reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. lookchem.comresearchgate.net This approach often provides better yields and avoids the harsh oxidizing conditions of the Skraup reaction. lookchem.com

For the specific synthesis of 5-Ethyl-8-methylquinoline, the starting aniline precursor is critical. The regiochemical outcome of the cyclization is determined by the substitution pattern on the aniline. To achieve the desired 5,8-disubstitution, one would theoretically start with 2-methyl-5-ethylaniline . In this precursor, the cyclization adjacent to the methyl group at C2 of the aniline ring would yield the 8-methyl substitution on the quinoline, while the ethyl group at C5 of the aniline would directly translate to the 5-ethyl position of the final product. A similar strategy has been documented for the synthesis of 7-methyl-8-nitroquinoline, which begins with the Skraup synthesis to produce a mixture of methylquinolines, followed by selective nitration. brieflands.com

A proposed Skraup-type synthesis is outlined below:

Reaction Scheme: Proposed Skraup Synthesis for this compound2-methyl-5-ethylaniline + Glycerol --(H₂SO₄, Oxidant)--> this compound

Research has shown that this method is compatible with various substituted anilines, making it a viable, albeit potentially low-yielding, route. epa.gov

The Conrad–Limpach–Knorr and Gould–Jacobs reactions are powerful methods for synthesizing quinolines bearing a hydroxyl or oxo group, which can then be removed or converted to other functionalities.

The Conrad–Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction conditions determine the final product: lower temperatures (kinetic control) favor addition at the keto group, leading to a 4-hydroxyquinoline (B1666331) after cyclization, while higher temperatures (thermodynamic control) favor reaction at the ester, ultimately yielding a 2-hydroxyquinoline (B72897) (the Knorr variation). wikipedia.orgquimicaorganica.org

The Gould–Jacobs reaction utilizes an aniline and diethyl ethoxymethylenemalonate or a similar acyl malonic ester. wikipedia.orgdrugfuture.com The process begins with condensation, followed by a thermally induced 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. ablelab.eu

To apply these methods to this compound, one would again start with 2-methyl-5-ethylaniline. The resulting 5-ethyl-8-methyl-4-hydroxyquinoline could then undergo further chemical modification, such as chlorination followed by reductive dehalogenation, to afford the target compound.

| Reaction | Starting Materials | Primary Product Type | Key Features |

| Skraup/Doebner-Von Miller | Aniline, Glycerol or α,β-Unsaturated Carbonyl | Substituted Quinolines | Classic, robust method; regiochemistry dictated by aniline precursor. lookchem.comresearchgate.net |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines (kinetic) or 2-Hydroxyquinolines (thermodynamic). wikipedia.org | Temperature-dependent regioselectivity. |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonate Ester | 4-Hydroxy-3-carboalkoxyquinolines | Multi-step sequence involving cyclization and decarboxylation. wikipedia.orgmdpi.com |

Modern synthetic chemistry has introduced a variety of transition metal-catalyzed reactions for quinoline synthesis, offering milder conditions and broader substrate scope. mdpi.com These methods include:

Iron-Catalyzed Cyclization: Iron salts have been used to catalyze the three-component coupling of anilines, aldehydes, and terminal alkynes to produce 2,4-disubstituted quinolines. chemrevlett.com

Rhodium and Cobalt-Catalyzed C-H Activation: These metals can catalyze the annulation of anilines with alkynes or other coupling partners via C-H bond activation, leading to functionalized quinolines. mdpi.com

Copper and Silver-Catalyzed Reactions: Copper and silver catalysts are employed in various coupling and cyclization strategies, often promoting the formation of the quinoline core from open-chain precursors. mdpi.comchemrevlett.com

Reductive Cyclization: Transition metal complexes, such as those of iron, can catalyze the reductive cyclization of ortho-nitro-substituted Baylis-Hillman acetates to yield 3-substituted quinolines. acs.org

These advanced methods provide alternative pathways to substituted quinolines that may not be accessible through classical routes, although their application to the specific 5,8-disubstitution pattern of the target molecule would require careful selection of starting materials and catalytic systems. chim.it

Targeted Synthesis of 5,8-Disubstituted Quinoline Systems

Achieving specific disubstitution at the C5 and C8 positions of the quinoline ring is a significant synthetic challenge that can be addressed either by building the ring from a pre-functionalized precursor (as discussed above) or by the selective functionalization of a simpler quinoline.

Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without the need for pre-installed activating groups. nih.govmdpi.com For quinolines, regioselectivity is a key challenge.

C8 Functionalization: The C8 position is often activated through chelation-assisted directing strategies. An amide or other coordinating group installed at the quinoline nitrogen can direct a metal catalyst (e.g., Palladium, Rhodium, Copper) to the C8-H bond, enabling its selective arylation, alkylation, or halogenation. researchgate.net

C5 Functionalization: Functionalization at the C5 position is more challenging but has been achieved. Some methods exploit the inherent electronic properties of the quinoline ring, while others use removable directing groups or operate under radical conditions. researchgate.netrsc.org For instance, visible-light-induced, metal-free C-H perfluoroalkylation has shown selectivity for both C5 and C8 positions under different conditions. researchgate.net

Magnesiation: The use of advanced magnesiating agents like TMP₂Mg·2LiCl has been shown to enable regioselective deprotonation at the C8 position of certain quinoline derivatives, allowing for subsequent functionalization. acs.org

The introduction of simple alkyl groups like methyl and ethyl onto an aromatic ring can be accomplished through several methods.

Synthesis from Substituted Anilines: As previously noted, the most direct and predictable method for synthesizing this compound is to employ a classical cyclization reaction, such as the Skraup or Doebner-Von Miller synthesis, starting with 2-methyl-5-ethylaniline . This approach embeds the required substituents into the structure from the outset. The synthesis of 8-methylquinoline (B175542) from o-toluidine (B26562) is a well-established precedent for the C8-methylation part of this strategy. chemicalbook.comchemicalbook.com

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. scispace.com However, this method suffers from significant drawbacks when applied to quinolines. The quinoline ring is deactivated towards electrophilic substitution, and the reaction is prone to polyalkylation and carbocation rearrangements. scispace.com Furthermore, achieving regioselectivity at the desired C5 and C8 positions would be extremely difficult.

Cross-Coupling Reactions: A more modern approach would involve the use of a pre-functionalized quinoline, such as 5-bromo-8-chloroquinoline. The distinct reactivities of the C-Br and C-Cl bonds could potentially allow for sequential Suzuki, Negishi, or other cross-coupling reactions with appropriate organometallic reagents (e.g., ethylboronic acid and methylboronic acid) to introduce the ethyl and methyl groups selectively.

The construction of the this compound scaffold can be approached through direct methods that build the quinoline ring system with the desired substituents in place, or indirect methods that involve the subsequent functionalization of a pre-formed quinoline core.

Direct and Indirect Synthetic Routes to this compound

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted quinolines in a single step. iipseries.org These reactions combine three or more starting materials in a convergent manner to form the final product. rsc.org

A potential route to this compound could involve a three-component reaction, such as an A3 (alkyne-aldehyde-amine) coupling. For instance, a copper-catalyzed, solvent-free A3 coupling has been demonstrated for the synthesis of various alkyl-substituted quinolines. acs.orgacs.org This method involves the reaction of an aniline, an aldehyde, and an alkyne. acs.org To obtain the target molecule, one could theoretically employ an appropriately substituted aniline, such as 3-ethyl-2-methylaniline , with an aldehyde and an alkyne under catalytic conditions.

The Povarov reaction, another type of multicomponent reaction, typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. rsc.org While traditionally used for aryl-substituted quinolines, modifications using alkyl-substituted reactants are possible. acs.org

| Reaction Type | Potential Reactants for this compound | Catalyst Example | Key Features |

| A3-Coupling | 3-Ethyl-2-methylaniline, Aldehyde (e.g., Formaldehyde), Alkyne (e.g., Acetylene) | Copper(II) triflate acs.org | One-pot, solvent-free potential, high atom economy. acs.orgacs.org |

| Povarov Reaction | 3-Ethyl-2-methylaniline, Aldehyde, Activated Alkene | Lewis or Brønsted acids wikipedia.org | Forms tetrahydroquinoline intermediate requiring subsequent oxidation. rsc.org |

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules by modifying existing C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com The synthesis of this compound could be envisioned through the functionalization of either an 8-methylquinoline or a 5-ethylquinoline (B1640926) precursor.

The C(sp³)–H bonds of the methyl group in 8-methylquinoline are particularly amenable to transition-metal-catalyzed functionalization. nih.govresearchgate.net Research has demonstrated the successful rhodium-catalyzed methylation of 8-methylquinoline to yield 8-ethylquinoline (B27807) , using organoboron reagents. rsc.org This highlights the feasibility of alkylating the C8-methyl position.

Table 1: Example of C(sp³)–H Functionalization of 8-Methylquinoline

| Precursor | Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Methylquinoline | Potassium ethyltrifluoroborate | [CpRhCl₂]₂, AgSbF₆ | 8-Ethylquinoline | 61% | rsc.org |

Conversely, functionalizing the C5 position of the quinoline ring via C-H activation is also a possibility. While functionalization at the C2 and C8 positions is more common, methods for C5 functionalization have been developed. mdpi.com However, a direct C-H ethylation at the C5 position of 8-methylquinoline is not prominently documented. Similarly, the C-H methylation of a 5-ethylquinoline precursor at the C8 position remains a theoretical approach based on established reactivity principles. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the use of green and sustainable methods to minimize environmental impact. tandfonline.com This includes reducing solvent use and employing efficient catalytic systems.

Performing reactions without a solvent or in an environmentally benign solvent like water reduces chemical waste and simplifies purification. Several quinoline synthesis methods have been adapted to solvent-free conditions.

For example, the copper(II) triflate-catalyzed three-component synthesis of alkyl-substituted quinolines proceeds efficiently without any solvent and under an ambient atmosphere. acs.orgacs.org This approach is robust and tolerates water, making it a greener alternative to many traditional methods that require anhydrous organic solvents. acs.org Another example is the use of microwave irradiation to promote the Skraup synthesis, which can be performed using water as a solvent, offering a significant environmental advantage over concentrated sulfuric acid alone. scispace.com These methodologies could foreseeably be applied to the synthesis of this compound.

Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher efficiency, selectivity, and under milder conditions. A wide range of catalytic systems have been developed for quinoline synthesis.

Lewis and Brønsted acids like tin tetrachloride, scandium(III) triflate, and p-toluenesulfonic acid are often used to catalyze classic quinoline syntheses such as the Doebner-von Miller and Friedländer reactions. wikipedia.orgorganic-chemistry.org

Transition-metal catalysts are particularly important in modern synthetic methods.

Copper(II) triflate (Cu(OTf)₂) has proven to be an effective and inexpensive catalyst for the multicomponent synthesis of alkyl-substituted quinolines under solvent-free conditions. acs.org

Rhodium complexes , such as [Cp*RhCl₂]₂, are instrumental in C-H activation strategies, enabling the selective functionalization of precursors like 8-methylquinoline. rsc.orgresearchgate.net

Palladium catalysts are used in various cross-coupling reactions and have also been applied to the functionalization of quinoline rings. rsc.org

Iron catalysts , such as iron(III) chloride, have been employed for green, one-pot syntheses of disubstituted quinolines. scispace.com

Table 2: Examples of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantage |

|---|---|---|---|

| Lewis Acid | Scandium(III) triflate | Doebner-von Miller | Catalyzes classic condensation/cyclization. wikipedia.org |

| Transition Metal | Copper(II) triflate | Multicomponent Reaction | Enables solvent-free synthesis of alkyl-quinolines. acs.org |

| Transition Metal | [Cp*RhCl₂]₂ / AgSbF₆ | C(sp³)–H Alkylation | High selectivity for functionalizing the C8-methyl group. rsc.org |

The application of these diverse catalytic systems provides a powerful toolbox for the potential synthesis of this compound, allowing for routes that are not only efficient and selective but also adhere to the principles of sustainable chemistry.

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 8 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei, confirming the constitution and connectivity of 5-Ethyl-8-methylquinoline.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Spectral Assignment and Analysis

Detailed analysis of 1D NMR spectra is the first step in structural elucidation. Based on known substituent effects on the quinoline (B57606) scaffold, a predicted spectrum for this compound can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline core and the aliphatic protons of the ethyl and methyl substituents. The aromatic region would display characteristic doublets and triplets arising from spin-spin coupling between adjacent protons. The ethyl group would present as a quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, which would appear as a triplet. The methyl group at the C8 position would be a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating nature of the alkyl groups and the electronic environment of the heterocyclic ring. The positions of the quaternary carbons can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a more specialized technique used to probe the electronic environment of the nitrogen atom. For this compound, a single ¹⁵N signal would be expected. Its chemical shift would be indicative of the N-atom being part of a heteroaromatic quinoline system. Predicting the precise chemical shift is challenging without experimental data or high-level computational analysis.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.8-8.9 (dd, J ≈ 4.2, 1.7 Hz) | ~150.0 |

| 3 | ~7.3-7.4 (dd, J ≈ 8.3, 4.2 Hz) | ~121.0 |

| 4 | ~8.0-8.1 (dd, J ≈ 8.3, 1.7 Hz) | ~135.5 |

| 5 | - | ~133.0 |

| 5-CH₂ | ~3.1 (q, J ≈ 7.6 Hz) | ~29.0 |

| 5-CH₂CH₃ | ~1.4 (t, J ≈ 7.6 Hz) | ~15.0 |

| 6 | ~7.4-7.5 (d, J ≈ 7.0 Hz) | ~126.0 |

| 7 | ~7.2-7.3 (d, J ≈ 7.0 Hz) | ~128.0 |

| 8 | - | ~136.0 |

| 8-CH₃ | ~2.7 (s) | ~17.5 |

| 4a | - | ~147.0 |

| 8a | - | ~126.5 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. Key expected correlations would include the coupling between H2, H3, and H4 on the pyridine (B92270) ring, and between H6 and H7 on the benzene (B151609) ring. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign each protonated carbon signal in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is essential for piecing together the molecular skeleton and placing the substituents. For instance, the protons of the 8-methyl group (8-CH₃) would show a correlation to C7, C8, and C8a. The methylene protons of the 5-ethyl group (5-CH₂) would show correlations to C5, C6, and C4a, confirming the location of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be useful to confirm the substitution pattern, for example, by observing a NOE between the protons of the 8-methyl group and the H7 proton, and between the methylene protons of the 5-ethyl group and the H6 proton.

Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlation From | Key Correlation To | Structural Information Confirmed |

| COSY | H-3 | H-2, H-4 | Connectivity of the pyridine ring |

| H-6 | H-7 | Connectivity of the benzene ring | |

| 5-CH₂ | 5-CH₂CH₃ | Connectivity within the ethyl group | |

| HSQC | All ¹H signals | Corresponding ¹³C signals | Direct C-H attachments |

| HMBC | 8-CH₃ (¹H) | C-7, C-8, C-8a (¹³C) | Position of the C8-methyl group |

| 5-CH₂ (¹H) | C-4a, C-5, C-6 (¹³C) | Position of the C5-ethyl group | |

| H-4 (¹H) | C-5, C-4a (¹³C) | Linkage between rings and C5 substituent | |

| NOESY | 8-CH₃ (¹H) | H-7 (¹H) | Proximity confirming C8 substitution |

| 5-CH₂ (¹H) | H-6 (¹H) | Proximity confirming C5 substitution |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₃N.

Calculated HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated m/z (Monoisotopic) |

| C₁₂H₁₃N | [M+H]⁺ | 172.1121 |

| C₁₂H₁₃N | [M]⁺• | 171.1043 |

Elucidation of Fragmentation Mechanisms

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺•) is formed, which then undergoes fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule. For alkylquinolines, fragmentation is often directed by the stability of the resulting carbocations. cdnsciencepub.com

The most characteristic fragmentation for this compound is expected to be the loss of a methyl radical (•CH₃) from the ethyl group. This is a benzylic cleavage (or β-cleavage), which results in a highly stable secondary benzylic cation. This fragment, [M-15]⁺, is often the most intense peak in the spectrum (the base peak). Another potential fragmentation pathway could involve the loss of ethene via a McLafferty-type rearrangement, if applicable, or subsequent fragmentation of the quinoline ring system itself, such as the loss of HCN. cdnsciencepub.com

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 171 | [C₁₂H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 156 | [C₁₁H₁₀N]⁺ | Loss of •CH₃ from the ethyl group (Benzylic cleavage) |

| 143 | [C₁₁H₁₁N]⁺ | Loss of C₂H₄ (ethene) via rearrangement |

| 128 | [C₁₀H₈]⁺• | Loss of •CH₃ and subsequent loss of HCN from the ring |

X-Ray Diffraction for Solid-State Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsion angles, as well as how the molecules are arranged in the crystal lattice (crystal packing).

As of the date of this article, a search of the published scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, a detailed discussion of its solid-state molecular and crystal structure, including specific bond lengths, angles, and packing motifs, cannot be provided. Such an analysis would require the successful growth of a single crystal of the compound and subsequent diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing vital information on bond lengths, bond angles, and intermolecular interactions. bruker.com

Table 1: Crystallographic Data for the Analogous Compound 5-ethoxymethyl-8-hydroxyquinoline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 7.9551(12) | researchgate.net |

| b (Å) | 17.981(3) | researchgate.net |

| c (Å) | 15.125(2) | researchgate.net |

| V (ų) | 2163.5(6) | researchgate.net |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for analyzing microcrystalline materials, identifying phases, and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. google.comnih.gov Different polymorphs of a substance can exhibit distinct physical properties.

The study of polymorphism is particularly crucial in materials science and pharmaceuticals. For instance, research on a lead(II) complex with 2-methylquinolin-8-ol revealed the concomitant crystallization of two distinct polymorphs, (Ia) and (Ib), from the same solution. researchgate.net These polymorphs, while chemically identical, differed significantly in their molecular conformation and supramolecular arrangement, particularly in their Pb⋯S and π–π interactions. researchgate.net Similarly, patents for other complex quinoline derivatives detail the use of PXRD to characterize and distinguish between different polymorphic and hydrated forms, each identified by a unique set of characteristic diffraction peaks at specific 2θ angles. google.comgoogle.com

Table 2: Illustrative Powder X-ray Diffraction Peaks for a Type β Polymorph of a Quinolinone Derivative

| Peak Position (2θ ± 0.1°) |

|---|

| 10.0 |

| 11.6 |

| 12.7 |

| 14.5 |

| 16.1 |

| 19.1 |

| 20.3 |

| 22.0 |

| 24.2 |

| 27.1 |

Data is illustrative of how PXRD is used to characterize polymorphs, based on a representative quinoline derivative. google.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are highly effective for identifying functional groups and providing insight into molecular conformation, as the vibrational frequencies are sensitive to the chemical environment and structure. ksu.edu.sa IR spectroscopy relies on changes in the dipole moment during a vibration, while Raman spectroscopy depends on changes in polarizability. ksu.edu.saspectroscopyonline.com

For quinoline derivatives, FT-IR spectroscopy is a powerful tool for structural elucidation. Analysis of 5,8-quinolinedione (B78156) derivatives, for example, shows characteristic stretching vibrations for C-H groups in the 3087–2852 cm⁻¹ range. mdpi.com The carbonyl (C=O) groups in these molecules produce distinct peaks between 1700 and 1650 cm⁻¹, with the precise position and number of peaks indicating the substitution pattern on the quinoline ring. mdpi.com These experimental spectra are often correlated with theoretical density functional theory (DFT) calculations to achieve precise vibrational mode assignments. mdpi.comrsc.org

Table 3: Selected Vibrational Frequencies for a Substituted Quinoline Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3087–2852 | C–H stretching |

| ~1670 | C=O asymmetric stretching |

| ~1650 | C=O symmetric stretching |

Frequencies are representative values for 5,8-quinolinedione derivatives. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Investigation of Photophysical Properties and Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are fundamental techniques for investigating the electronic properties of molecules. These methods provide information about the electronic transitions that occur when a molecule absorbs and subsequently emits light. scirp.org For aromatic systems like quinoline, the absorption spectra typically feature bands corresponding to π → π* and n → π* transitions. preprints.org

In a study of an 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, absorption peaks in the 240–260 nm range were attributed to π → π* transitions within the conjugated system. preprints.org Broader bands at higher wavelengths (270–320 nm) were assigned to n → π* transitions involving the lone pair electrons on the nitrogen atoms. preprints.org The position and intensity of these absorption and emission bands are sensitive to the molecular structure and the solvent environment. scirp.orgmdpi.com For instance, investigations into 8-hydroxyquinoline (B1678124) derivatives have shown that protonation and deprotonation events, influenced by pH, can dramatically alter the fluorescence properties, leading to an "OFF-ON-OFF" switching behavior due to processes like photoinduced electron transfer. rsc.org

Table 4: Photophysical Data for an Exemplary Quinoline Derivative

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

|---|---|---|

| DMSO | 360 | 460 |

Data shown for a novel compound containing a salicylaldehyde (B1680747) fragment from a Doebner quinoline synthesis. mdpi.com

Quantum Yield and Lifetime Measurements

The efficiency and dynamics of the fluorescence process are quantified by the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF). The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the emission process. bjraylight.com The lifetime is the average time a molecule spends in the excited state before returning to the ground state. researchgate.net

The quantum yield is often determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard under identical conditions. researchgate.netrsc.org Quinine bisulfate is a commonly used standard, and its fluorescence quantum yield has been re-evaluated to be 0.60 for a 1.0 × 10⁻⁵ M solution in 1 N H₂SO₄. bjraylight.com Fluorescence lifetime is typically measured using time-correlated single photon counting (TCSPC), which records the decay of fluorescence intensity over time following pulsed excitation. researchgate.netrsc.org These measurements provide deep insights into the excited-state behavior of a molecule and the various radiative and non-radiative decay pathways available to it. nist.gov

Table 5: Reference Quantum Yield and Lifetime Data

| Compound | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Quinine Bisulfate | Quantum Yield (ΦF) | 0.60 ± 0.02 | 1 x 10⁻⁵ M in 1 N H₂SO₄ | bjraylight.com |

Chemical Reactivity and Derivatization Studies of 5 Ethyl 8 Methylquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) portion of the molecule, as the pyridine (B92270) ring is deactivated by the nitrogen atom. In 5-Ethyl-8-methylquinoline, the ethyl and methyl groups are activating, ortho- and para-directing substituents. lumenlearning.comquizlet.com Consequently, electrophilic attack is anticipated to favor positions 6 and 7, which are ortho and para to the activating alkyl groups. The precise outcome of a given electrophilic substitution reaction will depend on the specific reagents and reaction conditions employed.

Nucleophilic substitution, on the other hand, preferentially occurs on the electron-deficient pyridine ring, typically at the C2 and C4 positions. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic attack. Studies on related 8-methylquinoline (B175542) systems have demonstrated that dihaloquinolines can undergo regioselective nucleophilic substitution. For instance, the reaction of 2,4-dihalo-8-methylquinolines with sodium azide (B81097) results in the selective substitution of the halogen at the C4 position to yield 4-azido-2-halo-8-methylquinolines. mdpi.org This regioselectivity highlights the higher reactivity of the C4 position towards nucleophiles in the quinoline ring.

| Reaction Type | Preferred Position(s) | Influence of Substituents | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | C6, C7 | The electron-donating ethyl and methyl groups activate the benzene ring and direct incoming electrophiles to the ortho and para positions. | Nitration or Halogenation |

| Nucleophilic Substitution | C2, C4 | The electron-withdrawing nitrogen atom activates the pyridine ring for nucleophilic attack, particularly at positions with a good leaving group. | Azidation of a dihalo-8-methylquinoline derivative at the C4 position. mdpi.org |

Reactions Involving the Nitrogen Atom (e.g., N-Alkylation, N-Oxidation)

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a nucleophile, participating in reactions such as N-alkylation and N-oxidation.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides, to form quaternary quinolinium salts. While specific studies on the N-alkylation of this compound are not extensively documented, the general reactivity of quinolines suggests that this reaction would proceed readily.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. For instance, 8-ethylquinoline (B27807) can be converted to 8-ethylquinoline N-oxide. sigmaaldrich.com Similarly, 8-methylquinoline can be oxidized to 8-methylquinoline N-oxide. sigmaaldrich.comstenutz.eu These reactions are typically carried out using oxidizing agents like peroxy acids. The resulting N-oxides are versatile intermediates in organic synthesis.

Functionalization of the Ethyl and Methyl Substituents

The ethyl and methyl groups of this compound offer additional sites for chemical modification, primarily through reactions involving the activation of C(sp³)-H bonds.

C(sp³)-H Activation and Functionalization of the Alkyl Groups

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. semanticscholar.orgnih.gov In the context of 8-methylquinolines, the nitrogen atom of the quinoline ring can act as a directing group, facilitating the selective activation of the C(sp³)-H bonds of the 8-methyl group. semanticscholar.orgnih.gov This approach allows for the introduction of various functional groups at the methyl position.

Numerous transition metals, including rhodium, ruthenium, and palladium, have been employed to catalyze a range of C-H functionalization reactions of 8-methylquinolines. semanticscholar.orgnih.govresearchgate.net These reactions include:

Arylation: The introduction of aryl groups.

Alkenylation: The formation of carbon-carbon double bonds.

Alkylation: The introduction of alkyl groups.

Amidation: The formation of amide bonds. researchgate.net

While much of the research has focused on 8-methylquinolines, the principles of directing group-assisted C-H activation can be extended to the functionalization of the ethyl group at the 5-position of this compound. The development of regioselective methods to functionalize either the methyl or the ethyl group, or both, is an area of ongoing research.

Regioselective Transformations of Alkyl Side Chains

The selective functionalization of one alkyl group over another in a molecule containing multiple alkyl substituents presents a significant synthetic challenge. In the case of this compound, achieving regioselectivity in the transformation of the ethyl versus the methyl side chain would depend on the specific reaction conditions and the catalyst employed.

Research on the C(sp³)-H amidation of 8-ethylquinolines has demonstrated that functionalization can occur at the secondary C-H bonds of the ethyl group. researchgate.net This suggests that it may be possible to selectively target the ethyl group in this compound. The development of catalysts and reaction conditions that can differentiate between the primary C-H bonds of the methyl group and the primary and secondary C-H bonds of the ethyl group is crucial for achieving high regioselectivity.

| Reaction | Catalyst/Reagent | Functionalized Position | Reference |

|---|---|---|---|

| Amidation | Rh(III) | 8-methyl group | researchgate.net |

| Arylation | Ru(II) | 8-methyl group | semanticscholar.org |

| Acetoxylation | Rh(III) | 8-methyl group | semanticscholar.org |

| Biarylation | Palladium | 8-methyl group | semanticscholar.org |

Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Exploration

The synthesis of derivatives of this compound is a key strategy for exploring its structure-activity relationships (SAR) in various biological contexts. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for a particular biological effect.

Design Principles for Modifying the Quinolines

The design of new quinoline derivatives for SAR studies is guided by several principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. These principles often involve modifications at various positions of the quinoline scaffold.

Modifications to the Quinoline Core:

Introduction of Substituents: The introduction of various functional groups (e.g., halogens, hydroxyl, amino, nitro groups) at different positions on the quinoline ring can significantly impact biological activity. For example, in the context of anticancer agents, substitutions at the 5- and 7-positions of 8-hydroxyquinoline (B1678124) have been explored to enhance activity. nih.gov

Bioisosteric Replacements: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency or reduced toxicity.

Modifications to the Alkyl Side Chains:

Chain Length and Branching: Altering the length and branching of the alkyl substituents can influence the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with biological targets.

Introduction of Functional Groups: The functionalization of the ethyl and methyl groups, as discussed in section 4.3, provides a means to introduce a wide range of functionalities that can modulate the compound's properties.

The synthesis of a library of this compound derivatives with systematic variations in these structural features, followed by biological evaluation, is a powerful approach for elucidating SAR and identifying lead compounds for further development.

Synthetic Pathways to Novel Analogues

The synthesis of novel analogues from this compound can be strategically approached by targeting the functionalization of the quinoline core and its alkyl substituents. Drawing from established reactivity principles of quinoline and its derivatives, several synthetic pathways can be postulated to generate a diverse library of new chemical entities. These pathways primarily involve electrophilic substitution on the quinoline ring and functionalization of the C-H bonds of the ethyl and methyl groups.

Functionalization of the 8-Methyl Group

The methyl group at the C8 position, facilitated by the directing effect of the quinoline nitrogen, presents a prime site for derivatization through transition metal-catalyzed C-H activation. semanticscholar.orgnih.gov This approach allows for the introduction of various functional groups, leading to a range of novel analogues.

C-H Arylation and Alkenylation:

Palladium- and rhodium-catalyzed reactions are commonly employed for the C(sp³)–H arylation of 8-methylquinolines. semanticscholar.org By analogy, this compound could be coupled with a variety of aryl halides or boronic acids to introduce different aromatic moieties at the 8-position. Similarly, alkenylation can be achieved using corresponding alkenylating agents.

Reaction Scheme: C-H Arylation of this compound

This compound + Ar-X --[Pd catalyst, Ligand, Base]--> 5-Ethyl-8-(arylmethyl)quinoline

(where Ar-X represents an aryl halide)

Table 1: Representative Analogues via C-H Arylation of the 8-Methyl Group

| Starting Material | Arylating Agent | Product |

| This compound | Phenylboronic acid | 5-Ethyl-8-(phenylmethyl)quinoline |

| This compound | 4-Fluorophenyl bromide | 5-Ethyl-8-((4-fluorophenyl)methyl)quinoline |

| This compound | 2-Thienylboronic acid | 5-Ethyl-8-(thiophen-2-ylmethyl)quinoline |

C-H Amination and Acetoxylation:

The functionalization of the 8-methyl group is not limited to carbon-carbon bond formation. Rhodium-catalyzed amidation has been demonstrated on 8-methylquinolines and can be extrapolated to this compound to introduce nitrogen-containing functionalities. semanticscholar.org Furthermore, acetoxylation provides a pathway to introduce an oxygen-containing group, which can be further modified.

Reaction Scheme: C-H Amination of this compound

This compound + Amide source --[Rh catalyst, Oxidant]--> N-((5-Ethylquinolin-8-yl)methyl)amide

Table 2: Representative Analogues via C-H Amination and Acetoxylation of the 8-Methyl Group

| Starting Material | Reagent | Product |

| This compound | Phthalimide | 2-((5-Ethylquinolin-8-yl)methyl)isoindoline-1,3-dione |

| This compound | Acetic Anhydride | (5-Ethylquinolin-8-yl)methyl acetate |

Electrophilic Substitution on the Quinoline Ring

The quinoline ring system is susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents and reaction conditions. For 8-substituted quinolines, electrophilic attack often occurs at the C5 and C7 positions. rsc.orgresearchgate.net

Halogenation:

The introduction of halogen atoms onto the quinoline scaffold provides valuable handles for further derivatization through cross-coupling reactions. Metal-free halogenation protocols using reagents like trihaloisocyanuric acid have been shown to be effective for the regioselective halogenation of 8-substituted quinolines at the C5 and C7 positions. rsc.orgresearchgate.net Given that the C5 position is already occupied in this compound, halogenation is anticipated to occur primarily at the C7 position.

Reaction Scheme: Halogenation of this compound

This compound + Halogenating agent --> 7-Halo-5-Ethyl-8-methylquinoline

Table 3: Representative Analogues via Halogenation of the Quinoline Ring

| Starting Material | Halogenating Agent | Product |

| This compound | N-Chlorosuccinimide (NCS) | 7-Chloro-5-ethyl-8-methylquinoline |

| This compound | N-Bromosuccinimide (NBS) | 7-Bromo-5-ethyl-8-methylquinoline |

| This compound | N-Iodosuccinimide (NIS) | 7-Iodo-5-ethyl-8-methylquinoline |

Nitration:

Nitration of the quinoline ring introduces a nitro group, which can be subsequently reduced to an amino group, providing a gateway to a wide array of further chemical modifications. The nitration of quinolines typically occurs on the benzene ring, and for 8-substituted quinolines, the C5 and C7 positions are again the most likely sites of reaction. pw.edu.pl For this compound, nitration would be expected to yield the 7-nitro derivative.

Reaction Scheme: Nitration of this compound

This compound + HNO₃/H₂SO₄ --> 5-Ethyl-8-methyl-7-nitroquinoline

Table 4: Representative Analogue via Nitration of the Quinoline Ring

| Starting Material | Reagents | Product |

| This compound | Nitric acid, Sulfuric acid | 5-Ethyl-8-methyl-7-nitroquinoline |

Derivatization via Cross-Coupling Reactions

The halogenated analogues of this compound, synthesized as described above, are versatile intermediates for a variety of metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of a wide range of substituents at the C7 position. researchgate.net

Reaction Scheme: Suzuki Coupling of 7-Bromo-5-ethyl-8-methylquinoline

7-Bromo-5-ethyl-8-methylquinoline + Arylboronic acid --[Pd catalyst, Base]--> 7-Aryl-5-ethyl-8-methylquinoline

Table 5: Representative Analogues via Suzuki Cross-Coupling of 7-Bromo-5-ethyl-8-methylquinoline

| Starting Material | Coupling Partner | Product |

| 7-Bromo-5-ethyl-8-methylquinoline | Phenylboronic acid | 5-Ethyl-8-methyl-7-phenylquinoline |

| 7-Bromo-5-ethyl-8-methylquinoline | Pyridine-3-boronic acid | 5-Ethyl-8-methyl-7-(pyridin-3-yl)quinoline |

| 7-Bromo-5-ethyl-8-methylquinoline | (4-Methoxyphenyl)boronic acid | 5-Ethyl-7-(4-methoxyphenyl)-8-methylquinoline |

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

Despite the growing interest in the diverse applications of quinoline derivatives in various fields of chemistry and materials science, a comprehensive theoretical and computational investigation of the specific compound this compound has yet to be reported in scientific literature. An extensive search of scholarly databases reveals a significant gap in the understanding of its fundamental quantum chemical properties and molecular behavior.

While computational studies are a powerful tool for elucidating molecular structure, reactivity, and spectroscopic characteristics, it appears that this compound has not been the subject of such in-depth analysis. Research in this area typically involves sophisticated methods like Density Functional Theory (DFT) and ab initio calculations to predict electronic structure, molecular orbitals, and other key parameters. However, no published data from these types of investigations are available for this particular compound.

Consequently, information regarding the following aspects of this compound remains speculative and awaits scientific exploration:

Electronic Structure and Molecular Orbitals: The distribution of electrons within the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic properties, have not been calculated.

Spectroscopic Parameters: Predictions of its spectroscopic signatures, such as NMR and IR spectra, which are vital for its identification and characterization, are not available from computational studies.

Reactivity and Reaction Mechanisms: Theoretical studies that could predict its reactivity in chemical reactions or elucidate potential reaction mechanisms are absent from the current body of scientific literature.

Conformational Analysis: The preferred three-dimensional arrangement of the ethyl and methyl groups on the quinoline core and the associated energy landscapes have not been computationally modeled.

Solvent Effects: The influence of different solvents on the structure and reactivity of this compound has not been investigated through molecular modeling and simulation approaches.

The absence of this foundational theoretical data highlights an opportunity for future research. Such studies would be invaluable for a complete understanding of the physicochemical properties of this compound and could guide its potential applications in areas such as medicinal chemistry, materials science, and catalysis.

Theoretical and Computational Investigations of 5 Ethyl 8 Methylquinoline

Quantitative Structure-Activity Relationship (QSAR) Methodologies (excluding clinical outcomes)

Extensive searches of scientific databases and literature have revealed no specific Quantitative Structure-Activity Relationship (QSAR) studies focused solely on 5-Ethyl-8-methylquinoline. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. This approach is widely used in drug discovery and materials science to predict the activity of new molecules and to understand the molecular features that influence their behavior.

The absence of dedicated QSAR models for this compound indicates a significant gap in the computational research landscape for this particular compound. While QSAR studies have been conducted on broader classes of quinoline (B57606) derivatives, the specific structural features of the ethyl and methyl groups at the 5 and 8 positions, respectively, have not been the subject of a focused QSAR investigation. Such a study would be valuable in elucidating how these specific substitutions influence its potential interactions.

Computational Descriptors for Investigating Biological or Material Interactions

In the absence of direct QSAR studies for this compound, it is not possible to present a data table of computational descriptors that have been specifically used to investigate its biological or material interactions. Computational descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. These descriptors are the fundamental components of a QSAR model, providing the quantitative information about the molecular structure that is correlated with its activity.

For a hypothetical QSAR study on this compound, a range of descriptors would typically be calculated to capture its structural and electronic features. These could include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or the Balaban J index.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and ovality.

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and molar refractivity.

Without specific research on this compound, any list of descriptors would be speculative and not based on actual research findings as required. Future computational studies are necessary to identify the relevant descriptors that can effectively model the activity of this compound.

Mechanistic Biological Studies of 5 Ethyl 8 Methylquinoline Strictly Non Clinical

Molecular Interactions with Biomolecules

Extensive literature searches did not yield specific studies on the molecular interactions of 5-Ethyl-8-methylquinoline with biomolecules. The following sections detail the lack of available research in the specified areas.

Enzyme Inhibition Mechanisms and Kinetic Analysis (e.g., Catechol O-Methyltransferase inhibition mechanism)

There is no available scientific literature detailing the enzyme inhibition mechanisms or kinetic analysis of this compound. While studies exist for structurally related quinoline (B57606) compounds, particularly 8-hydroxyquinolines, as inhibitors of enzymes such as Catechol O-Methyltransferase (COMT), no such data has been published for this compound itself. Therefore, its specific mode of action, inhibitory constants (Kᵢ), and the type of inhibition (e.g., competitive, non-competitive, uncompetitive) remain uncharacterized.

Receptor Binding Studies and Mechanistic Insights

No receptor binding studies for this compound have been reported in the scientific literature. Consequently, its affinity and selectivity for any specific biological receptors are unknown. Mechanistic insights into how this compound might interact with receptor binding pockets, including the identification of key interacting amino acid residues, have not been investigated.

DNA/RNA Interaction Mechanisms (e.g., binding modes, intercalation)

There is a lack of published research on the interaction between this compound and nucleic acids. Studies to determine its potential binding modes, such as intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone of DNA or RNA, have not been conducted. As a result, the specific mechanism of its interaction with genetic material remains unknown.

Protein Binding and Conformational Changes

No studies have been published that investigate the binding of this compound to proteins or the potential conformational changes that may result from such interactions. Research in this area would typically involve techniques like fluorescence spectroscopy, circular dichroism, or X-ray crystallography to characterize the binding affinity and its impact on the protein's secondary and tertiary structure. In the absence of such studies, no data is available on these interactions.

In Vitro Cellular Studies Focusing on Mechanistic Pathways

Investigation of Cellular Uptake and Subcellular Localization Mechanisms (e.g., permeability studies)

There is no available information from in vitro cellular studies regarding the mechanisms of cellular uptake and subcellular localization of this compound. Permeability studies, which are crucial for understanding how a compound crosses the cell membrane, have not been reported. Furthermore, its distribution within different cellular compartments, such as the nucleus, mitochondria, or cytoplasm, has not been determined.

Modulation of Specific Intracellular Signaling Pathways (e.g., biochemical assays)

There is no available research data from biochemical assays or other experimental methods that describe the modulation of any specific intracellular signaling pathways by this compound.

Microbial Target Identification and Mechanism of Action (e.g., DNA gyrase inhibition)

No studies have been identified that investigate the microbial targets of this compound. Consequently, there is no information regarding its mechanism of action, including any potential inhibitory effects on enzymes such as DNA gyrase.

Biochemical Pathway Analysis (e.g., metabolic transformations by specific enzymes)

There is no published research on the biochemical pathway analysis of this compound. Information regarding its metabolic transformations by any specific enzymes is not available in the current scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the non-biological applications of the chemical compound This compound in the areas of coordination chemistry, ligand design, and materials science as outlined in the requested article structure.

The search for research findings related to the synthesis of its metal complexes, its binding modes and coordination geometries, its applications in catalysis, its integration into organic electronic materials like OLEDs, or its development as a fluorescent probe did not yield any relevant results for this specific compound.

The existing literature focuses on related but structurally distinct quinoline derivatives, such as 8-methylquinoline (B175542), 8-hydroxyquinoline (B1678124), and other substituted quinolines. However, per the instructions to focus solely on this compound, no content can be generated for the requested sections.

Therefore, this article cannot be written as the specific research data required to populate the outlined sections for this compound is not present in the public scientific domain.

Exploration of Non Biological Applications of 5 Ethyl 8 Methylquinoline

Materials Science Applications

Corrosion Inhibition Studies and Mechanisms

Quinoline (B57606) and its derivatives are recognized as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. mdpi.com The protective action of these compounds, including 5-Ethyl-8-methylquinoline, is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The mechanism of this inhibition is multifaceted, involving the molecular structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.

The high electron density of the quinoline ring system, which contains 10 π-electrons and two non-bonding electrons on the nitrogen atom, allows for strong interaction with metallic surfaces. mdpi.com The presence of alkyl groups, such as the ethyl group at the 5-position and the methyl group at the 8-position in this compound, can further enhance this protective effect. These electron-donating groups increase the electron density on the quinoline ring, strengthening the adsorption process onto the metal surface.

Research on analogous compounds, such as 8-hydroxyquinoline (B1678124) derivatives, provides significant insight into the inhibitory mechanism. These studies, utilizing electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have demonstrated that quinoline-based inhibitors often function as mixed-type inhibitors. rsc.orgmdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

The adsorption of these molecules on the metal surface typically follows established adsorption isotherms, such as the Langmuir model, which suggests the formation of a monolayer of the inhibitor on the metal. mdpi.comrsc.org This adsorption can occur through two main types of interactions: physisorption (electrostatic interaction between charged molecules and the charged metal surface) and chemisorption (involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond). mdpi.com The nitrogen and π-electrons of the aromatic system in this compound are key sites for these interactions.

The effectiveness of quinoline derivatives as corrosion inhibitors is often quantified by their inhibition efficiency (η%), which increases with the concentration of the inhibitor. Studies on various 8-hydroxyquinoline derivatives have reported high efficiencies, often exceeding 90% at optimal concentrations. rsc.orgmdpi.comnajah.edu

Table 1: Corrosion Inhibition Efficiency of Structurally Related Quinoline Derivatives for Mild Steel in 1 M HCl

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (η%) | Reference |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 94% | rsc.org |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 5 x 10⁻³ | 96% | mdpi.com |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | 10⁻³ | 96% | najah.edu |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 89% | rsc.org |

This table presents data for compounds structurally related to this compound to illustrate the typical performance of this class of inhibitors.

Analytical Chemistry Reagents

The quinoline scaffold, particularly when substituted with functional groups that can act as ligands, is fundamental to the design of effective chelating agents for metal ions. The nitrogen atom in the quinoline ring and a suitably positioned substituent can form a stable chelate ring with a metal cation. 8-Hydroxyquinoline is a classic example of such a chelating agent, capable of forming stable complexes with a wide variety of metal ions. nih.gov

While this compound itself lacks the hydroxyl group of 8-hydroxyquinoline, the fundamental quinoline structure still allows it to act as a ligand. The nitrogen atom possesses a lone pair of electrons that can coordinate with metal ions. The effectiveness and selectivity of this compound as a complexing agent would be influenced by the steric hindrance from the methyl group at the 8-position and the electronic effects of both the ethyl and methyl groups.

The process of complexation is crucial for various applications in analytical chemistry. In metal ion detection, the formation of a complex can lead to a distinct color change or a change in the electrochemical properties of the solution, which can be measured quantitatively. In metal ion extraction, a metal-ligand complex is formed that is typically neutral and has greater solubility in an organic solvent than in the aqueous phase. mdpi.com This allows for the selective transfer of metal ions from an aqueous solution to an immiscible organic solvent for separation and subsequent analysis. rsc.org

Derivatives of 8-hydroxyquinoline have been shown to form complexes with large formation constants (Kf), indicating a high degree of stability. For instance, 5-formyl-8-hydroxyquinoline forms a complex with Fe³⁺ with a pKf (log of the formation constant) of 32. researchgate.net This strong binding affinity is essential for effective masking, preconcentration, and titration of metals. researchgate.net It is plausible that this compound could be functionalized, for example by introducing a hydroxyl or carboxyl group, to enhance its chelating properties for similar applications.

Table 2: Formation Constants (pKf) of Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Ligand | pKf | Reference |

| Fe³⁺ | 5-formyl-8-hydroxyquinoline | 32 | researchgate.net |

| Cu²⁺ | 5-formyl-8-hydroxyquinoline | 27.1 | researchgate.net |

| Fe³⁺ | 5-acetyl-8-hydroxyquinoline | 31 | researchgate.net |

| Cu²⁺ | 5-acetyl-8-hydroxyquinoline | 22.5 | researchgate.net |

This table illustrates the high stability of complexes formed between metal ions and functionalized quinoline ligands, indicating the potential of the core structure in analytical applications.

The application of quinoline derivatives in chromatography is an area of specialized research. While specific data on the use of this compound as a stationary phase is not widely documented, the chemical properties of the molecule suggest potential utility. Stationary phases in chromatography function by creating differential interactions with the components of a mixture as it passes through the column.

The aromatic and moderately polar nature of this compound could make it a candidate for use as a stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the separation of specific classes of compounds. The quinoline ring can participate in π-π stacking interactions with other aromatic analytes, while the nitrogen atom can engage in hydrogen bonding or dipole-dipole interactions.

Alternatively, this compound could be chemically bonded to a solid support, such as silica, to create a stable stationary phase. The selectivity of such a phase would be determined by the unique combination of interactions offered by the quinoline structure. Further research and derivatization would be necessary to develop and characterize this compound-based stationary phases for specific chromatographic separations.

Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. fiveable.methno.org Key concepts within this field include molecular recognition, host-guest interactions, and self-assembly. fiveable.me Host-guest chemistry involves the formation of a complex between a larger 'host' molecule with a cavity and a smaller 'guest' molecule that fits within it. fiveable.me

The structure of this compound, with its planar, electron-rich aromatic system, makes it a potential component in supramolecular assemblies. While it is not a classic 'host' molecule like a cyclodextrin (B1172386) or calixarene, it can function effectively as a 'guest' by fitting into the hydrophobic cavities of such hosts. thno.orgnih.gov The formation of these host-guest complexes is driven by non-covalent forces such as hydrophobic interactions and van der Waals forces. fiveable.me

Future Research Directions and Unexplored Avenues for 5 Ethyl 8 Methylquinoline

Development of Novel and Atom-Economical Synthetic Methodologies

The classical syntheses of quinoline (B57606) scaffolds, such as the Skraup and Friedländer reactions, often require harsh conditions and can lack regioselectivity. Future research must focus on developing more sophisticated and sustainable methods for the targeted synthesis of 5-Ethyl-8-methylquinoline.

Key areas for exploration include:

Transition Metal-Catalyzed C-H Activation: Strategies involving catalysts like rhodium, ruthenium, or cobalt could enable the direct and selective installation of the ethyl and methyl groups onto a pre-formed quinoline core, or the construction of the substituted ring system from simpler precursors. mdpi.com This approach offers high atom economy by avoiding the need for pre-functionalized starting materials. nih.govacs.org

One-Pot and Tandem Reactions: Designing multi-step sequences that occur in a single reaction vessel can significantly improve efficiency. rsc.orgacs.org A potential route could involve a domino aza-Michael/aldol/aromatization reaction, which has been shown to be effective for creating functionalized quinolines.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction rates, improve yields, and allow for safer, more controlled production. Microwave-assisted heating, in particular, has been shown to improve the efficiency of quinoline synthesis, often using greener solvents like water. nih.gov

A comparison of potential synthetic approaches is outlined below:

| Methodology | Potential Advantages | Key Challenges |

| Classical (e.g., Skraup) | Well-established, readily available starting materials. | Harsh conditions, low atom economy, potential for isomeric mixtures. |

| C-H Activation | High atom economy, high regioselectivity, milder conditions. mdpi.commdpi.com | Catalyst cost and sensitivity, optimization of directing groups. |

| Domino/Tandem Reactions | Increased efficiency, reduced waste, fewer purification steps. | Complex reaction optimization, compatibility of sequential steps. |

| Flow/Microwave Chemistry | Rapid optimization, enhanced safety, scalability, improved yields. nih.gov | Specialized equipment required, potential for blockages in flow reactors. |

In-depth Investigation of Excited State Properties and Photochemistry

Quinoline derivatives are known for their interesting photophysical properties, with applications in sensing and optoelectronics. d-nb.infomdpi.com The specific alkyl substitutions on this compound are expected to modulate its electronic structure, and thus its interaction with light.

Future research should focus on:

Comprehensive Photophysical Characterization: Detailed studies using UV-Vis absorption and fluorescence spectroscopy are needed to determine key parameters such as quantum yield and excited-state lifetime. nih.gov These properties are fundamental to understanding the compound's potential as a fluorophore.

Computational Modeling: Time-dependent density functional theory (TD-DFT) calculations can predict the energies of excited states and the nature of electronic transitions (e.g., π→π*), providing a theoretical framework for interpreting experimental results. researchgate.net

Exploration of Photochemical Reactions: The excited state of this compound could be reactive, potentially undergoing photoisomerization, cycloadditions, or electron transfer reactions. figshare.com Investigating its behavior under irradiation could lead to novel synthetic applications or the development of photoresponsive materials. The alkyl groups may influence the stability and reactivity of excited-state intermediates.

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs. nih.govresearchgate.net The lipophilicity and structural features imparted by the ethyl and methyl groups make this compound an intriguing candidate for biological investigation.

Unexplored avenues include:

Molecular Docking Simulations: In silico studies can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes (e.g., kinases, reverse transcriptase) and receptors. nih.govnih.govorientjchem.org This computational screening can prioritize targets for experimental validation. nih.gov

Biophysical Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), stoichiometry, and thermodynamics of the interaction with target proteins.

Structural Biology: Co-crystallization of this compound with a biological target followed by X-ray crystallography could reveal the precise atomic-level interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Such insights are invaluable for structure-based drug design.

Integration with Artificial Intelligence and Machine Learning for Predictive Studies

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and drug discovery. nih.gov These tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building ML-based QSAR models trained on datasets of known quinoline derivatives, it is possible to predict the biological activity (e.g., anticancer, antimicrobial) of this compound. nih.govnih.govmdpi.comresearchgate.netnih.gov These models identify key molecular descriptors that correlate with activity. nih.gov

ADMET Prediction: ML algorithms can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov This in silico profiling helps to identify potential liabilities early in the research process, saving time and resources.

De Novo Design: Generative ML models can design novel derivatives of this compound with optimized properties. researchgate.net By learning from existing chemical space, these models can propose new structures with enhanced activity or improved pharmacokinetic profiles.

| AI/ML Application | Objective | Required Data | Potential Outcome |

| QSAR Modeling | Predict biological activity. | A dataset of quinoline structures with measured activities. mdpi.com | Prioritization of this compound for specific biological assays. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Chemical structures and experimental ADMET data. | Early identification of potential drug-likeness issues. |

| Generative Models | Design novel, optimized derivatives. | A large database of known chemical structures and their properties. | New lead compounds with improved target affinity and safety profiles. |

Exploration of New Application Domains in Emerging Technologies

The unique electronic properties of the quinoline core suggest that this compound could find applications beyond biology. nih.gov

Promising areas for investigation are:

Organic Electronics: Quinoline derivatives are being explored as materials for Organic Light-Emitting Diodes (OLEDs) due to their electron-transporting capabilities and thermal stability. nih.govoled-intermediates.commdpi.comresearchgate.net The ethyl and methyl substituents could be used to fine-tune the material's morphology in thin films, potentially improving device efficiency and lifetime.

Chemical Sensors: If the compound exhibits strong fluorescence that is sensitive to its environment (e.g., polarity, presence of metal ions), it could be developed into a fluorescent chemosensor.

Corrosion Inhibition: Certain quinoline derivatives are effective corrosion inhibitors for metals. researchgate.net The potential of this compound in this industrial application warrants investigation.

Addressing Challenges in Quinoline Chemistry and Structure-Property Relationships

Future work must address:

Regioselectivity in Functionalization: Developing synthetic methods that can selectively modify other positions on the this compound ring is crucial for creating a library of analogues for structure-activity relationship (SAR) studies. mdpi.comnih.govresearchgate.net

Quantifying Steric and Electronic Effects: Systematically studying how the interplay between the C5-ethyl and C8-methyl groups affects properties like pKa, solubility, crystal packing, and biological target affinity is essential. mdpi.com

Building Comprehensive Structure-Property Models: By combining experimental data with computational analysis across a series of related derivatives, a robust understanding of the structure-property relationships can be built. mjgubermanpfeffer.orgnih.gov This knowledge is critical for the rational design of molecules for any desired application. mdpi.com

By pursuing these unexplored avenues, the scientific community can move this compound from a chemical curiosity to a valuable molecular scaffold with tangible applications across multiple disciplines.

Q & A

Q. How to reconcile conflicting reports on the catalytic activity of this compound in oxidation reactions?

- Methodological Answer :

Systematic review : Meta-analyze data from ≥5 studies (e.g., PRISMA guidelines).

Identify confounding variables : Substrate scope, oxidant strength (e.g., TBHP vs. H₂O₂).

Replicate key experiments : Use standardized protocols (e.g., same catalyst batch, solvent grade).

Publish raw datasets and detailed protocols in repositories like Zenodo to enhance reproducibility .

Q. What steps ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer :

- Documentation : Provide exact reaction times, equipment (e.g., Schlenk line for air-sensitive steps), and purification details.

- Batch testing : Synthesize three independent batches; report yield range and purity.

- Third-party validation : Collaborate with external labs for inter-laboratory studies.

Reference the Beilstein Journal’s guidelines for supplementary experimental details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products